
methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H14F3NO5S2 and its molecular weight is 433.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Stabilized Sulfonium Ylides : A study by Cook and Moffatt (1968) in the Journal of the American Chemical Society details the synthesis of stabilized sulfonium ylides, involving reactions with compounds containing reactive methylene groups. This process could potentially be relevant for derivatives of methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate (Cook & Moffatt, 1968).
Antiandrogen Activity : Research by Tucker, Crook, and Chesterson (1988) in the Journal of Medicinal Chemistry discusses the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. This study indicates the potential bioactivity of similar compounds, suggesting possible avenues for the application of this compound in biological contexts (Tucker, Crook, & Chesterson, 1988).
Catalytic Alkylation : A 2011 study by Elavarasan, Kondamudi, and Upadhyayula in the Chemical Engineering Journal explores the kinetics of phenol alkylation using various catalysts. This research could inform the use of similar chemical structures in catalytic processes, highlighting potential industrial applications of this compound (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Potential Pharmacological and Biological Activities
Pharmacological Properties : The study by Zhao et al. (2004) in the Journal of Natural Products on bromophenol derivatives from red algae suggests a method for exploring the pharmacological properties of similar organic compounds, including potential antitumor or antibacterial activities (Zhao et al., 2004).
Chemical Reactions and Interactions : Research by Chen et al. (2017) in RSC Advances demonstrates the α-sulfenylation of carbonyl compounds, which is relevant to understanding the chemical behavior and potential reactivity of this compound in biological systems (Chen et al., 2017).
Industrial and Material Science Applications
Polymer and Composite Materials : Shockravi, Abouzari‐Lotf, Javadi, and Atabaki (2009) in the European Polymer Journal discuss the preparation of novel polyamide-imides containing similar structural motifs. This suggests potential applications of this compound in the development of new materials (Shockravi et al., 2009).
Nanofiltration Membrane Development : Research by Liu et al. (2012) in the Journal of Membrane Science on novel sulfonated nanofiltration membranes highlights the potential use of structurally similar compounds in improving water flux and dye treatment efficiency, indicating potential industrial applications (Liu et al., 2012).
Properties
IUPAC Name |
methyl 3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S2/c1-25-16(22)15-14(7-10-27-15)28(23,24)21-8-2-3-9-26-13-6-4-5-12(11-13)17(18,19)20/h4-7,10-11,21H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUWOWGRFSHFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

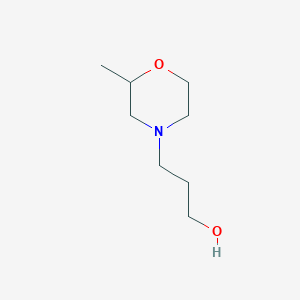
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)
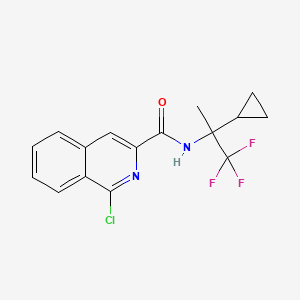
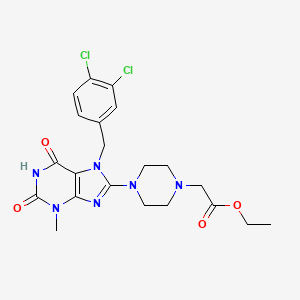
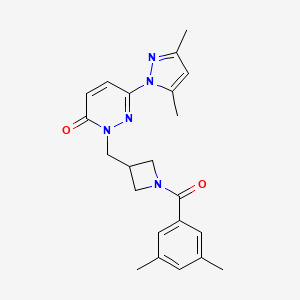
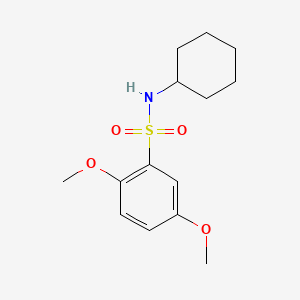
![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)
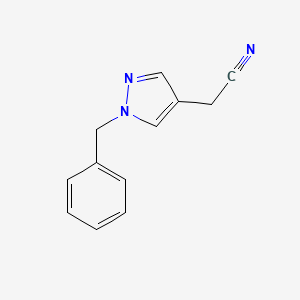

![methyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2729553.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2729557.png)
![N-tert-butyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2729558.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2729560.png)
